molecular formula C18H20N2OS B5903439 N-cyclopropyl-4-methyl-N-[4-(methylthio)benzyl]nicotinamide

N-cyclopropyl-4-methyl-N-[4-(methylthio)benzyl]nicotinamide

Cat. No. B5903439
M. Wt: 312.4 g/mol
InChI Key: ZJCYVLAFULEFLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-4-methyl-N-[4-(methylthio)benzyl]nicotinamide (CMN) is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. CMN belongs to the class of nicotinamide derivatives and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-methyl-N-[4-(methylthio)benzyl]nicotinamide is not fully understood. However, studies have shown that N-cyclopropyl-4-methyl-N-[4-(methylthio)benzyl]nicotinamide inhibits the activity of various enzymes, including histone deacetylases and protein tyrosine phosphatases. N-cyclopropyl-4-methyl-N-[4-(methylthio)benzyl]nicotinamide has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects
N-cyclopropyl-4-methyl-N-[4-(methylthio)benzyl]nicotinamide has been found to have various biochemical and physiological effects. Studies have shown that N-cyclopropyl-4-methyl-N-[4-(methylthio)benzyl]nicotinamide reduces oxidative stress and inflammation by increasing the activity of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. N-cyclopropyl-4-methyl-N-[4-(methylthio)benzyl]nicotinamide has also been found to improve mitochondrial function and reduce lipid accumulation in liver cells.

Advantages and Limitations for Lab Experiments

One of the advantages of N-cyclopropyl-4-methyl-N-[4-(methylthio)benzyl]nicotinamide is its potential therapeutic applications in various diseases. N-cyclopropyl-4-methyl-N-[4-(methylthio)benzyl]nicotinamide has also been found to have low toxicity and high bioavailability. However, one of the limitations of N-cyclopropyl-4-methyl-N-[4-(methylthio)benzyl]nicotinamide is its low solubility in water, which can affect its pharmacokinetics and bioavailability.

Future Directions

There are several future directions for the research on N-cyclopropyl-4-methyl-N-[4-(methylthio)benzyl]nicotinamide. One direction is to investigate the molecular targets of N-cyclopropyl-4-methyl-N-[4-(methylthio)benzyl]nicotinamide and its mechanism of action in various diseases. Another direction is to optimize the synthesis method of N-cyclopropyl-4-methyl-N-[4-(methylthio)benzyl]nicotinamide to improve its yield and solubility. Furthermore, studies can be conducted to evaluate the pharmacokinetics and pharmacodynamics of N-cyclopropyl-4-methyl-N-[4-(methylthio)benzyl]nicotinamide in animal models and humans. Finally, the potential side effects of N-cyclopropyl-4-methyl-N-[4-(methylthio)benzyl]nicotinamide need to be evaluated to ensure its safety for clinical use.
Conclusion
In conclusion, N-cyclopropyl-4-methyl-N-[4-(methylthio)benzyl]nicotinamide is a novel compound that has potential therapeutic applications in various diseases. N-cyclopropyl-4-methyl-N-[4-(methylthio)benzyl]nicotinamide has been synthesized through various methods, and its mechanism of action is not fully understood. However, studies have shown that N-cyclopropyl-4-methyl-N-[4-(methylthio)benzyl]nicotinamide has various biochemical and physiological effects, including reducing oxidative stress and inflammation, improving mitochondrial function, and reducing lipid accumulation. N-cyclopropyl-4-methyl-N-[4-(methylthio)benzyl]nicotinamide has advantages and limitations for lab experiments, and there are several future directions for research on N-cyclopropyl-4-methyl-N-[4-(methylthio)benzyl]nicotinamide.

Synthesis Methods

N-cyclopropyl-4-methyl-N-[4-(methylthio)benzyl]nicotinamide has been synthesized through several methods, including the reaction of 4-methylthiobenzylamine with cyclopropylcarbonyl chloride, followed by reaction with 3-cyanopyridine and reduction with lithium aluminum hydride. Another method involves the reaction of 4-methylthiobenzylamine with cyclopropylcarbonyl chloride, followed by reaction with 3-cyanopyridine and reduction with sodium borohydride. The yield of N-cyclopropyl-4-methyl-N-[4-(methylthio)benzyl]nicotinamide through these methods ranges from 40-50%.

Scientific Research Applications

N-cyclopropyl-4-methyl-N-[4-(methylthio)benzyl]nicotinamide has been found to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. Studies have shown that N-cyclopropyl-4-methyl-N-[4-(methylthio)benzyl]nicotinamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-cyclopropyl-4-methyl-N-[4-(methylthio)benzyl]nicotinamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in Alzheimer's disease. In addition, N-cyclopropyl-4-methyl-N-[4-(methylthio)benzyl]nicotinamide has been shown to improve insulin sensitivity and reduce hyperglycemia in diabetes.

properties

IUPAC Name

N-cyclopropyl-4-methyl-N-[(4-methylsulfanylphenyl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-13-9-10-19-11-17(13)18(21)20(15-5-6-15)12-14-3-7-16(22-2)8-4-14/h3-4,7-11,15H,5-6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCYVLAFULEFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)N(CC2=CC=C(C=C2)SC)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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